molecular formula C12H9FN2 B8651919 4-Ethynyl-1-(4-fluorophenyl)-2-methyl-1H-imidazole

4-Ethynyl-1-(4-fluorophenyl)-2-methyl-1H-imidazole

Cat. No.: B8651919
M. Wt: 200.21 g/mol
InChI Key: FCBLZWOMGVJISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-(4-fluorophenyl)-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C12H9FN2 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

4-ethynyl-1-(4-fluorophenyl)-2-methylimidazole

InChI

InChI=1S/C12H9FN2/c1-3-11-8-15(9(2)14-11)12-6-4-10(13)5-7-12/h1,4-8H,2H3

InChI Key

FCBLZWOMGVJISE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)F)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester is dissolved in methanol. Potassium carbonate is added. A solution of 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde in methanol is added dropwise at room temperature. The reaction mixture is stirred at room temperature overnight. The desired compound 4-ethynyl-1-(4-fluoro-phenyl)-2-methyl-1H-imidazole is obtained.
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Synthesis routes and methods II

Procedure details

Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (6.51 g, 33.9 mmol) was dissolved in 100 mL methanol. Potassium carbonate (7.81 g, 56.5 mmol) was added. A solution of 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde (5.77 g, 45 mmol) in 100 mmol methanol was added dropwise at room temperature. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated. The residue was taken up in 150 mL water and extracted three times with ethyl acetate (150 mL each). The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0->0:100 gradient) and the desired compound was obtained as a white solid (3.81 g, 67%), MS: m/e=200.1 (M+).
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
solvent
Reaction Step Three
Name
Yield
67%

Synthesis routes and methods III

Procedure details

(1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (6.51 g, 33.9 mmol) was dissolved in 100 mL methanol. Potassium carbonate (7.81 g, 56.5 mmol) was added. A solution of 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde (5.77 g, 45 mmol) in 100 mmol methanol was added dropwise at RT. The reaction mixture was stirred at RT overnight. The solvent was evaporated. The residue was taken up in 150 mL water and extracted three times with ethyl acetate (150 mL each). The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→0:100 gradient) and the desired compound was obtained as a white solid (3.81 g, 67%), MS: m/e=200.1 (M+). 1-(3,4-Dichloro-phenyl)-4-ethynyl-2-methyl-1H-imidazole (IV-2) [MS: m/e=252.1 (M+)] was prepared in accordance with the method of example IV-1 from 3,4-dichloroaniline.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
solvent
Reaction Step Three
Name
Yield
67%

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